molecular formula C45H76O3 B593874 (+/-)-9-Hydroxy-10E,12Z-octadecadienoic acid, cholesteryl ester CAS No. 33783-76-5

(+/-)-9-Hydroxy-10E,12Z-octadecadienoic acid, cholesteryl ester

Cat. No.: B593874
CAS No.: 33783-76-5
M. Wt: 665.1
InChI Key: ALWABJCAEDQEGO-SGAXLBQASA-N
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Description

Cholesteryl esters (CEs) are a group of cholesterol lipids within the sterol lipids. Their structure consists of cholesterol where an ester bond is formed between the hydroxyl group of the steroid structure and a fatty acid . They function as a transport form of cholesterol in blood plasma and in cells in lipid droplets. They serve as storage containers to buffer excess cholesterol .


Synthesis Analysis

Cholesterol biosynthesis is a multi-step process involving several subcellular compartments, including peroxisomes . The enzyme sterol esterase (EC 3.1.1.13) catalyzes the reaction a sterol ester + H2O a sterol + a fatty acid . This enzyme belongs to the family of hydrolases, specifically those acting on carboxylic ester bonds .


Molecular Structure Analysis

Cholesteryl esters (cholesterol esters, or CE) belong to the group of cholesterol lipids within the sterol lipids. Their structure consists of cholesterol where an ester bond is formed between the hydroxyl group of the steroid structure and a fatty acid .


Chemical Reactions Analysis

The enzyme sterol esterase (EC 3.1.1.13) catalyzes the reaction a sterol ester + H2O a sterol + a fatty acid . This enzyme belongs to the family of hydrolases, specifically those acting on carboxylic ester bonds .

Scientific Research Applications

  • Involvement in Plant Biochemistry : Leaves of certain plants contain hydroxy-polyenoic fatty acids, predominantly esterified in membrane ester lipids, indicating the enzymatic origin of these products, most probably via a lipoxygenase reaction. This has implications for understanding plant biochemistry and senescence of leaves (Kühn, Wiesner, Alder, & Schewe, 1989).

  • Antitumor Properties : Hydroxylated derivatives of unsaturated fatty acids, including 9-hydroxy-10E,12Z-octadecadienoic acid, have shown moderate in vitro cytotoxicity against various human cancer cell lines, suggesting potential for antitumor applications (Li et al., 2009).

  • Aromatase Inhibition : Extracts from Urtica dioica roots, containing (10E,12Z)-9-hydroxy-10,12-octadecadienoic Acid, have been identified as aromatase inhibitors, suggesting a potential role in treatments where inhibition of estrogen synthesis is desired (Kraus, Spiteller, & Bartsch, 1991).

  • Atherosclerosis Research : Studies on human atherosclerotic plaque have identified cholesteryl esters of hydroxy- and oxo-octadecadienoate, including cholesteryl hydroxy-linoleate, providing insights into the mechanisms of lipid oxidation in atherosclerosis (Suarna, Dean, Southwell-Keeley, Moore, & Stocker, 1997).

  • Markers for Lipid Peroxidation : Certain hydroxy fatty acids, including 9-hydroxy-10,12-octadecadienoic acid, are considered excellent markers for lipid peroxidation processes, relevant in studies of oxidative stress and related disorders (Spiteller & Spiteller, 1997).

Mechanism of Action

Target of Action

The primary target of (+/-)-9-Hydroxy-10E,12Z-octadecadienoic acid, cholesteryl ester is the Cholesteryl Ester Transfer Protein (CETP) . CETP is a promising therapeutic target for cardiovascular diseases as it effectively lowers the low-density lipoprotein cholesterol levels and increases the high-density lipoprotein cholesterol levels in the human plasma .

Mode of Action

The compound interacts with CETP, which is predominantly found in the plasma and interacts with lipoproteins, including high-density lipoproteins (HDLs) and low-density lipoproteins (LDLs) . CETP has a flexible conformation and can form a continuous tunnel through its long axis, enabling the directional transfer of cholesteryl ester and triglycerides . When CETP inhibitors enter the CETP channel, they increase the rigidity of CETP binding to HDL, increasing the number of free CETP molecules that bind exclusively to HDL . Consequently, the transfer of cholesterol esters from HDL to LDL is reduced, thereby decreasing the amount of cholesterol esters transferred into the bloodstream, ultimately slowing atherosclerosis .

Biochemical Pathways

The compound affects the biochemical pathways involving cholesterol and cholesteryl esters. Lysosomal acid lipase (LAL), encoded by the lipase A (LIPA) gene in humans, is the only known enzyme active at an acidic pH in the lysosome that hydrolyzes cholesteryl esters (CEs) and triglycerides . The critical roles of LAL in physiology and diseases are demonstrated by the phenotypes seen in mice and humans with LAL deficiency .

Result of Action

The result of the compound’s action is a decrease in the amount of cholesterol esters transferred into the bloodstream, which ultimately slows atherosclerosis . This is achieved by increasing the rigidity of CETP binding to HDL, which reduces the transfer of cholesterol esters from HDL to LDL .

Future Directions

Emerging evidence suggests that static measurement of HDL levels has inherent limitations as a surrogate for overall HDL functionality, particularly with regard to the rate of flux through the macrophage reverse cholesterol transport (RCT) pathway . Future therapeutic strategies for augmenting macrophage RCT via three conceptual approaches: 1) improved efflux of cellular cholesterol via targeting the macrophage; 2) enhanced cholesterol efflux acceptor functionality of circulating HDL; and 3) increased hepatic uptake and biliary/intestinal excretion .

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (10Z,12Z)-9-hydroxyoctadeca-10,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H76O3/c1-7-8-9-10-11-13-16-22-37(46)23-17-14-12-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h11,13,16,22,25,34-35,37-42,46H,7-10,12,14-15,17-21,23-24,26-33H2,1-6H3/b13-11-,22-16-/t35-,37?,38+,39+,40-,41+,42+,44+,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWABJCAEDQEGO-SOGVISAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C=C/C(CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H76O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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